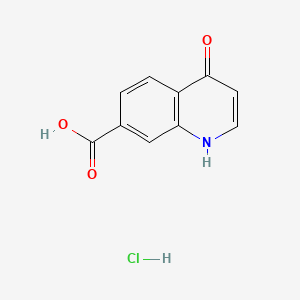

4-Oxo-1,4-dihydroquinoline-7-carboxylicacidhydrochloride

説明

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a quinoline derivative characterized by a ketone group at position 4 and a carboxylic acid group at position 7, with the hydrochloride salt enhancing its solubility and stability. This compound serves as a critical intermediate in synthesizing fluoroquinolone antibiotics and is structurally analogous to several therapeutic agents. Its physicochemical and pharmacological properties are influenced by substituent positioning and functional group modifications, which are central to its comparison with related compounds .

特性

分子式 |

C10H8ClNO3 |

|---|---|

分子量 |

225.63 g/mol |

IUPAC名 |

4-oxo-1H-quinoline-7-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H |

InChIキー |

MPTHSBQANUVKKN-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1C(=O)O)NC=CC2=O.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the reaction of anthranilic acid derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of catalytic amounts of sodium iodide and heating the reaction mixture at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale production. These methods often involve multi-step synthesis, flow chemistry, and metal-catalyzed reactions .

化学反応の分析

Types of Reactions

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and carboxylic acid positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinoline compounds .

科学的研究の応用

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves the inhibition of bacterial DNA synthesis. This is achieved by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication, transcription, and repair. Additionally, the compound affects the bacterial cell wall, leading to cell death .

類似化合物との比較

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical behaviors of quinoline derivatives are heavily dependent on substituent positions and types. Key comparisons include:

- However, this positional shift may alter solubility and metabolic stability . 4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride: The carboxylic acid at position 7 is a hallmark of later-generation fluoroquinolones, improving target affinity and pharmacokinetics .

- Halogen and Cyclopropyl Substitutions: (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride (): The 6-fluoro and 8-chloro groups enhance antibacterial potency by increasing membrane permeability, while the cyclopropyl group at position 1 stabilizes the DNA gyrase complex . Gatifloxacin-D3 hydrochloride (): Contains a 6-fluoro and 8-methoxy group, broadening Gram-positive coverage. The deuterated form is used as an isotopic standard in pharmacokinetic studies .

- Piperazinyl and Deuterated Derivatives: 1-Ethyl-D5-6,8-difluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (): Deuterated analogs like this are critical reference standards in mass spectrometry, ensuring accurate quantification in biological matrices . Difloxacin hydrochloride (): Features a 4-methylpiperazinyl group at position 7, improving solubility and extending half-life in vivo .

Physicochemical Properties

- Solubility and Dissociation: 1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (): Exhibits pH-dependent solubility, with optimal dissolution at pH 6–7. Its microdissociation constant (pKa) is ~6.2, critical for bioavailability in physiological conditions . Moxifloxacin hydrochloride (): The 8-methoxy group reduces phototoxicity while maintaining solubility (~1.7 mg/mL in water at 25°C), a key advantage over older quinolones .

- Thermal Stability: The hydrochloride salt form of 4-oxo-1,4-dihydroquinoline derivatives generally exhibits higher melting points (>250°C) compared to free acids, enhancing thermal stability during formulation .

Pharmacological Activity

- Antibacterial Spectrum: Fluoroquinolones like Moxifloxacin and Gatifloxacin () achieve broad-spectrum activity against Gram-negative and Gram-positive bacteria due to fluorine at position 6 and cyclic amine groups at position 7 . Desfluoroenrofloxacin Hydrochloride (): Lack of fluorine at position 6 reduces potency against Gram-negative pathogens, highlighting the importance of halogen substitutions .

- Mechanism of Action: Substitutions at positions 7 (piperazinyl) and 8 (methoxy) in 4-oxo-1,4-dihydroquinoline-7-carboxylic acid derivatives enhance binding to topoisomerase IV, a target in Gram-positive bacteria .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。